molecular formula C10H9F4N B13538751 1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine

1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine

Cat. No.: B13538751
M. Wt: 219.18 g/mol
InChI Key: QJFAMCZYEOIPIH-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine is a fluorinated cyclopropylamine derivative characterized by a cyclopropane ring directly bonded to an amine group. The aromatic ring is substituted with a fluorine atom at the para-position (4-) and a trifluoromethyl (-CF₃) group at the ortho-position (2-). This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, particularly for targeting enzymes like β-secretase (BACE1) in neurodegenerative disease research .

Properties

Molecular Formula

C10H9F4N

Molecular Weight

219.18 g/mol

IUPAC Name

1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H9F4N/c11-6-1-2-7(9(15)3-4-9)8(5-6)10(12,13)14/h1-2,5H,3-4,15H2

InChI Key

QJFAMCZYEOIPIH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)F)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis of 4-Fluoro-2-(trifluoromethyl)styrene or Related Alkenes

The key fluorinated aromatic starting material, such as 4-fluoro-2-(trifluoromethyl)benzaldehyde or its derivatives, can be converted to the corresponding alkene via:

  • Wittig or Horner-Wadsworth-Emmons reactions: Reacting the aldehyde with phosphonium ylides or phosphonate esters to generate the styrene derivative.
  • Aldol condensation: Using malonic acid or derivatives in the presence of bases like pyridine and piperidine to form cinnamic acid derivatives, which can be further transformed to alkenes.

Cyclopropanation Methods

Classical Cyclopropanation Using Sulfur Ylides

A widely utilized method for cyclopropanation of fluorinated styrenes involves sulfur ylides, such as trimethylsulfoxonium iodide , in the presence of strong bases (e.g., sodium hydride or sodium hydroxide) in polar aprotic solvents like dimethyl sulfoxide (DMSO). The reaction proceeds via generation of a sulfur ylide that reacts with the alkene to form the cyclopropane ring.

  • This method is favored for its mild conditions and ability to tolerate electron-withdrawing groups like fluorine and trifluoromethyl.
  • The reaction typically yields the cyclopropanecarboxylate ester or acid after subsequent hydrolysis.

Difluorocarbene-Mediated Cyclopropanation

For fluorinated cyclopropane derivatives, difluorocarbene sources such as sodium chlorodifluoroacetate or (triphenylphosphonio)difluoroacetate can be used to generate difluorocyclopropanes from alkenes. However, for the specific compound with trifluoromethyl substitution, classical sulfur ylide cyclopropanation is more applicable.

Conversion to Cyclopropan-1-Amine

From Cyclopropanecarboxylic Acid or Ester to Amine

The cyclopropanecarboxylic acid or its ester derivative obtained from cyclopropanation is converted to the amine via:

  • Formation of acid chloride: Treatment of the acid with thionyl chloride (SOCl2) in an aprotic solvent such as toluene.
  • Conversion to hydrazide: Reaction of the acid chloride with hydrazine hydrate to form the hydrazide intermediate.
  • Curtius rearrangement or azide formation: The hydrazide or acid chloride can be converted to acyl azides, which upon thermolysis or reaction with triphenylphosphine yield the amine.
  • Direct amination: Alternatively, the acid chloride can be converted to the amide and then reduced or aminated to the cyclopropanamine.

These steps are well documented in the synthesis of related cyclopropanamine compounds, such as 2-(3,4-difluorophenyl)cyclopropanamine, and can be adapted to the 4-fluoro-2-(trifluoromethyl)phenyl system.

Catalytic Hydrogenation of Nitro Precursors

Another route involves:

  • Synthesis of nitro-substituted cyclopropane intermediates.
  • Catalytic hydrogenation using palladium on carbon or zinc dust to reduce the nitro group to the amine.

This method is useful when nitro precursors are accessible and can provide high purity amine products.

Representative Preparation Scheme (Adapted)

Step Reagents/Conditions Product/Intermediate Notes
1. Formation of alkene 4-Fluoro-2-(trifluoromethyl)benzaldehyde + Phosphonium ylide or malonic acid + base 4-Fluoro-2-(trifluoromethyl)styrene Wittig or aldol condensation
2. Cyclopropanation Trimethylsulfoxonium iodide, NaH or NaOH, DMSO Cyclopropanecarboxylate ester Stereoselective cyclopropanation
3. Hydrolysis Acid or base hydrolysis Cyclopropanecarboxylic acid Conversion to acid
4. Acid chloride formation SOCl2, toluene Cyclopropanecarbonyl chloride Activated intermediate
5. Hydrazide formation Hydrazine hydrate Cyclopropanecarbohydrazide Precursor to amine
6. Curtius rearrangement or azide formation Sodium azide or thermal rearrangement Cyclopropanamine Final amine product

Analytical and Purification Considerations

  • The final amine is often isolated as its hydrochloride salt to improve stability and crystallinity.
  • Enantiomeric purity can be controlled by using chiral auxiliaries or catalysts during cyclopropanation.
  • Characterization includes NMR (¹H, ¹³C, ¹⁹F), IR, MS, and X-ray crystallography for solid-state confirmation.

Summary of Key Literature Sources

Source Contribution Notes
Patent EP2644590A1 (2012) Detailed synthetic routes for fluorinated cyclopropanamines, including cyclopropanation and amine formation Provides industrially scalable methods and stereochemical control
Beilstein Journal of Organic Chemistry (2021) Review of fluorinated cyclopropane synthesis, including difluorocarbene sources and sulfur ylide methods Context for fluorinated cyclopropane formation, though focused on difluoro derivatives
WO Patents (2001-2012) Various synthetic strategies for cyclopropanamine derivatives, including Curtius rearrangement and catalytic hydrogenation Complementary routes and process optimizations

Chemical Reactions Analysis

1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The fluoro and trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may modulate neurotransmitter pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Compound A : 1-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine (CID 57364041)
  • Structure : Lacks the 4-fluoro substituent.
  • Molecular Formula : C₁₀H₁₀F₃N.
Compound B : (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
  • Structure : Chlorine replaces the trifluoromethyl group at the 3-position.
  • Impact : Chlorine’s larger atomic radius and weaker electronegativity may alter steric interactions in receptor binding .
Compound C : 2-[4-(Trifluoromethyl)phenyl]propan-2-amine
  • Structure : Propane backbone instead of cyclopropane; lacks fluorine.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents logP (Predicted)
Target Compound C₁₀H₉F₄N 243.19 4-F, 2-CF₃, cyclopropane ~2.8
Compound A C₁₀H₁₀F₃N 225.19 2-CF₃, cyclopropane ~3.2
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine C₁₆H₁₈FN 243.32 3-F, 4-CH₃, linear chain ~3.5

Notes:

  • The target compound’s 4-fluoro substituent increases polarity compared to Compound A, as reflected in its lower predicted logP.
  • Cyclopropane-containing analogs generally exhibit higher metabolic stability than linear-chain derivatives like Compound C .

Biological Activity

1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine, with the CAS number 1314755-22-0, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9F4N
  • Molecular Weight : 219.18 g/mol
  • Purity : 98%
  • InChI Key : QJFAMCZYEOIPIH-UHFFFAOYSA-N

Pharmacological Profile

Research indicates that compounds containing trifluoromethyl groups exhibit unique interactions with biological targets. For this compound, studies have highlighted its potential as a selective modulator in various biological pathways.

  • Anticancer Activity :
    • In vitro studies suggest that the compound may inhibit specific cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
  • Neuroprotective Effects :
    • Preliminary findings indicate that this compound may have neuroprotective properties, potentially through the inhibition of neuroinflammatory processes. This could be particularly relevant in conditions such as Alzheimer's disease.
  • Receptor Binding Affinity :
    • The compound has been evaluated for its binding affinity to various receptors, including cannabinoid receptors, which are implicated in pain modulation and neuroprotection.

Case Studies

A detailed analysis of research articles reveals significant findings regarding the biological activity of this compound:

StudyFindingsMethodology
Demonstrated selective inhibition of SPPL2a with an IC50 of 0.37 μMLuminescent measurement assays on HEK293 cells
Suggested potential neuroprotective effects via modulation of inflammatory pathwaysIn vivo mouse models assessing neuroinflammation
Showed promising anticancer activity against specific cell linesCell viability assays and apoptosis detection

The mechanisms by which this compound exerts its biological effects are still under investigation. However, key pathways include:

  • Inhibition of Proteases : The compound may inhibit certain proteases involved in cell signaling.
  • Modulation of Neurotransmitter Release : It may affect neurotransmitter systems, contributing to its neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine?

  • Methodological Answer : The compound can be synthesized via cyclopropanation of a halogenated benzyl precursor (e.g., 4-fluoro-2-(trifluoromethyl)benzyl chloride) followed by amine group introduction. Key steps include:

  • Cyclopropanation : Use cyclopropylamine under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or toluene .
  • Purification : Recrystallization or column chromatography to isolate the product .
  • Yield Optimization : Continuous flow reactors and controlled reaction temperatures improve scalability and purity .

Q. How can the structural configuration of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹⁹F NMR to confirm fluorine substitution patterns and cyclopropane ring geometry. For example, coupling constants in ¹H NMR distinguish cis/trans cyclopropane configurations .
  • X-Ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer :

  • LogP Calculations : Predict lipophilicity using software (e.g., ChemAxon) to assess membrane permeability. The trifluoromethyl group increases hydrophobicity .
  • pKa Determination : Potentiometric titration to identify amine protonation states, which affect solubility in aqueous buffers .
  • Thermal Stability : Differential scanning calorimetry (DSC) to evaluate decomposition temperatures .

Advanced Research Questions

Q. How does the fluorine substitution pattern impact biological activity?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs with varying halogen positions (e.g., 3-fluoro vs. 4-fluoro) and test receptor binding affinity. Evidence from similar cyclopropane derivatives shows that 4-fluoro substitution enhances metabolic stability, while trifluoromethyl groups improve target selectivity .
  • Computational Modeling : Density Functional Theory (DFT) to analyze electronic effects of fluorine atoms on aromatic ring electron density and binding pocket interactions .

Q. What experimental designs are recommended for assessing enzyme inhibition or receptor binding?

  • Methodological Answer :

  • In Vitro Assays :
  • Fluorescence Polarization : Measure binding affinity to enzymes like monoamine oxidases (MAOs) using fluorescent probes .
  • Kinetic Studies : Determine IC₅₀ values via enzyme activity assays (e.g., colorimetric detection of MAO-B inhibition) .
  • In Silico Docking : Use AutoDock Vina to predict binding poses in receptor active sites (e.g., serotonin or dopamine transporters) .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent assay conditions (e.g., pH, temperature, and co-solvent concentrations) .
  • Meta-Analysis : Compare datasets from PubChem or ChEMBL to identify outliers and validate trends. For example, discrepancies in MAO inhibition may arise from differences in cell lines or assay methodologies .
  • Orthogonal Validation : Confirm activity using alternative techniques (e.g., surface plasmon resonance for binding kinetics) .

Q. What strategies optimize metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Deuterium Incorporation : Replace hydrogen atoms in metabolically labile positions (e.g., cyclopropane C-H bonds) to slow oxidative degradation .
  • Prodrug Design : Modify the amine group to a carbamate or amide derivative for improved pharmacokinetics .
  • Metabolite Identification : Use LC-MS/MS to profile degradation products in hepatic microsomes and guide structural refinements .

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